molecular formula C17H17NO B11861853 N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide CAS No. 450353-04-5

N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide

Cat. No.: B11861853
CAS No.: 450353-04-5
M. Wt: 251.32 g/mol
InChI Key: QIWLXKHJLRMAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dihydro-1H-inden-2-yl)-2-methylbenzamide (CAS: 450353-04-5) is a benzamide derivative featuring a 2,3-dihydro-1H-indene scaffold substituted with a methyl group at the ortho position of the benzamide moiety. Its molecular formula is C₁₇H₁₇NO, with a molar mass of 251.33 g/mol . The compound has garnered attention due to its structural versatility, which allows for modifications to optimize pharmacological or material properties.

Synthesis: The compound can be synthesized via coupling reactions between 2-aminoindane and substituted benzoyl chlorides. A representative procedure involves reacting 2-aminoindane with 2-methylbenzoyl chloride in tetrahydrofuran (THF) using triethylamine as a base, yielding the product after recrystallization in moderate yields (e.g., ~56%) .

Properties

CAS No.

450353-04-5

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide

InChI

InChI=1S/C17H17NO/c1-12-6-2-5-9-16(12)17(19)18-15-10-13-7-3-4-8-14(13)11-15/h2-9,15H,10-11H2,1H3,(H,18,19)

InChI Key

QIWLXKHJLRMAFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CC3=CC=CC=C3C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide typically involves the reaction of 2,3-dihydro-1H-inden-2-amine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction parameters such as temperature, solvent, and reaction time can further improve the overall production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Structural Features Synthesis Yield Biological/Chemical Activity Applications/Research Focus References
N-(2,3-Dihydro-1H-inden-2-yl)-2-methylbenzamide Methyl group at benzamide ortho position ~56% Not explicitly reported (PCSK9 inhibition inferred from analogues) Potential atherosclerosis therapy
N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide (B1) Methoxy group at benzamide ortho position 56.77% Inhibits PCSK9 expression Atherosclerosis drug development
N-(5-(Methylthio)-inden-2-yl)acetamide (41) Methylthio substitution at indenyl C5 33% Antimalarial (Plasmodium targeting) Antiparasitic drug discovery
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy and dimethylamino groups Not reported N,O-bidentate ligand for metal catalysis Catalytic C–H bond functionalization
N-(Triazolylmethyl)-2-methylbenzamide (78o) Triazole moiety appended to benzamide 54% Substrate for Ru-catalyzed biaryl synthesis Materials chemistry

Key Findings and Comparative Analysis

(a) Structural Modifications and Bioactivity
  • Ortho-Substituent Effects :
    • The 2-methyl and 2-methoxy analogues (Table 1) differ only in their ortho substituents. The methoxy variant (B1) demonstrated PCSK9 inhibition, suggesting electron-donating groups at this position may enhance interaction with biological targets . The methyl analogue’s activity remains speculative but is structurally analogous.
    • Methylthio-substituted derivatives (e.g., Compound 41) exhibit divergent applications, such as antimalarial activity, highlighting how sulfur-containing groups redirect biological targeting .

Biological Activity

N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by an indene moiety, which contributes to its unique biological activity. The synthesis of this compound can be achieved through various methods, including thermal and photochemical approaches. These methods allow for the introduction of different substituents that can modulate the compound's activity.

Synthesis Overview:

  • Thermal Method: Involves refluxing the appropriate precursors in anhydrous solvents.
  • Photochemical Method: Utilizes light to induce reactions, often resulting in higher yields and shorter reaction times compared to thermal methods .

Biological Activity

The biological activities of this compound have been studied extensively. Key activities include:

  • Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit the growth of cancer cell lines, making it a candidate for further development in cancer therapy .
  • Neuroprotective Effects: Similar compounds in the indole family have demonstrated neuroprotective properties, suggesting that this compound could have similar effects.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. This may include:

  • Binding to enzymes or receptors that modulate cellular pathways.
  • Inhibition of key signaling pathways involved in cell proliferation and survival.

Understanding these mechanisms is crucial for optimizing the compound's therapeutic profile.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Anticancer Study Showed >40% inhibition of cell growth in various cancer lines at concentrations around 30 µM.
Antimicrobial Testing Demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Neuroprotection Research Indicated potential protective effects on neuronal cells under oxidative stress conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.